Sucrose dilaurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

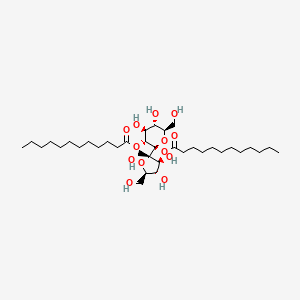

Sucrose dilaurate is a complex organic compound. It is characterized by multiple hydroxyl groups and ester linkages, making it a molecule of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose dilaurate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups, followed by esterification reactions to introduce the dodecanoyloxy groups. The final steps involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of catalysts and optimized reaction times are crucial to maximize yield and purity. Techniques such as chromatography and crystallization are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester linkages, replacing the dodecanoyloxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new ester derivatives.

Wissenschaftliche Forschungsanwendungen

Intestinal Permeation Enhancer

Sucrose dilaurate has been evaluated as an intestinal permeation enhancer for macromolecules. Research indicates that SDL significantly increases the permeability of substances across intestinal barriers, making it a valuable excipient in oral drug formulations.

- Mechanism of Action : SDL operates by perturbing plasma membranes, leading to the opening of tight junctions and enhancing paracellular flux. Studies have shown that concentrations around 5 mM can effectively increase the absorption of insulin and other macromolecules in rat models without causing significant epithelial damage .

| Study | Concentration | Effect on Permeability | Epithelial Damage |

|---|---|---|---|

| Ex Vivo (Caco-2) | 1 mM | Increased permeability coefficient | Minor damage observed |

| In Situ (Rat Intestine) | 50-100 mM | Enhanced insulin absorption (2.4%-8.9% bioavailability) | Minimal histological changes |

Skin Penetration Enhancer

SDL has demonstrated effectiveness in enhancing skin penetration for various drugs, including lidocaine. It disrupts intercellular structures, facilitating deeper drug absorption through the skin barrier .

- Key Findings : In vitro studies showed that a 1.5% SDL solution significantly improved percutaneous absorption rates in mouse skin models.

| Study | Drug Tested | Concentration | Effectiveness |

|---|---|---|---|

| In Vitro (Mouse Skin) | Lidocaine | 1.5% SDL | Enhanced absorption noted |

Emulsifier and Surfactant

In cosmetics, this compound serves multiple roles as a surfactant and emulsifier, contributing to skin conditioning and cleansing properties.

- Functions :

| Function | Application |

|---|---|

| Emulsifier | Creams, lotions |

| Surfactant | Cleansers, shampoos |

Anti-Hyperpigmentation Agent

Recent studies have highlighted SDL's potential in reducing hyperpigmentation by inhibiting melanin production and melanocyte activity. This is particularly relevant for conditions like solar lentigo and melasma.

- Mechanism : SDL suppresses the release of High Mobility Group Box 1 (HMGB1), which is involved in melanocyte dendricity and melanosome transfer to keratinocytes .

| Study | Target Condition | Effect Observed |

|---|---|---|

| Clinical Trial (Human Subjects) | Hyperpigmentation (solar lentigo) | Reduced melanin production |

Safety and Regulatory Status

This compound is generally recognized as safe for use in cosmetics and pharmaceuticals. It is included in FDA-approved formulations as an inactive ingredient, indicating its low toxicity profile when used appropriately .

Toxicological Insights

Research has confirmed that SDL does not induce significant cytotoxic effects at concentrations used in formulations, supporting its safety for topical applications.

Wirkmechanismus

The compound exerts its effects through interactions with enzymes and other proteins. The ester linkages are susceptible to hydrolysis, releasing the active components. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-octanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate

- [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-hexanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] hexanoate

Uniqueness

The presence of dodecanoyloxy groups in Sucrose dilaurate provides unique hydrophobic properties, making it distinct from similar compounds with shorter acyl chains.

Eigenschaften

IUPAC Name |

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNFXNMWLKAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25915-57-5 |

Source

|

| Record name | Sucrose dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.